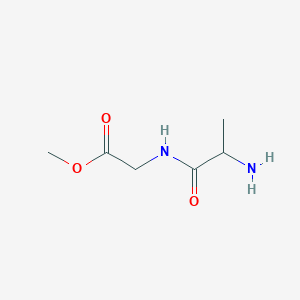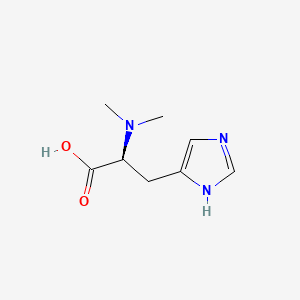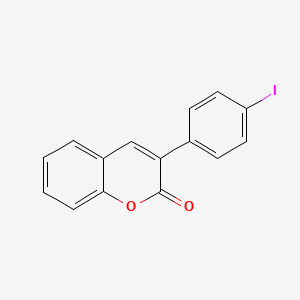
3-(4-Iodophenyl)-2H-chromen-2-one
Vue d'ensemble
Description
3-(4-Iodophenyl)-2H-chromen-2-one, also known as 4-iodophenyl chromen-2-one, is a heterocyclic aromatic compound with a phenyl group attached to an oxygen atom in the 2-position of the chromen-2-one ring system. It is a white, crystalline solid with a melting point of 79–80 °C. This compound has been studied for its potential applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
3-(4-Iodophenyl)-2H-chromen-2-one and related compounds have been utilized in the synthesis of various pharmaceuticals and organic compounds. A study explored the synthesis and characterization of novel polystyrene-supported TBD catalysts used in Michael addition for synthesizing Warfarin and its analogues (Alonzi et al., 2014). Similarly, a modular method was developed for synthesizing 3-aryl-4-(arylethynyl)-2H-chromen-2-ones, showcasing a carbonylative Sonogashira coupling–intramolecular aldol cascade reaction (Chandrasekhar et al., 2016).
Chemical Properties and Crystal Structure
The physicochemical properties and crystal structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were analyzed, providing insights into its structural and electronic characteristics (Elenkova et al., 2014).
Antimicrobial Applications
A study demonstrated the efficient synthesis and antimicrobial activity of 3-(arylsulfanyl)-4-hydroxy-2H-chromen-2-ones, highlighting their potential in combating bacterial and fungal organisms (Anjaiah et al., 2018). Another research synthesized novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, evaluating their antibacterial and analgesic activities (Rajesha et al., 2011).
Sensor Applications
Compounds similar to this compound have been used in the development of chemo-sensors for the detection of specific ions like Cu2+ in aqueous solutions (Jo et al., 2014).
Green Chemistry Approaches
Researchhas also been conducted on greener protocols for synthesizing derivatives of this compound, such as the one-pot synthesis of 3-Se/S-4H-chromen-4-ones using environmentally friendly methods (Rafique et al., 2017).
Analytical and Spectral Studies
Spectral analysis and DFT (Density Functional Theory) investigations of benzopyran analogues, including compounds structurally related to this compound, have been conducted to understand their electronic properties and potential applications in various fields (Al-Otaibi et al., 2020).
Antibacterial and Biological Effects
Further, the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, a compound closely related to this compound, have been reported, showcasing its potential in medicinal chemistry (Behrami & Dobroshi, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-(4-Iodophenyl)-2H-chromen-2-one” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
3-(4-iodophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECODLMNIMINDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348172 | |
| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25229-74-7 | |
| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


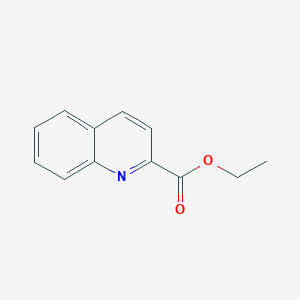
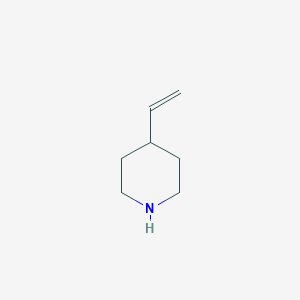
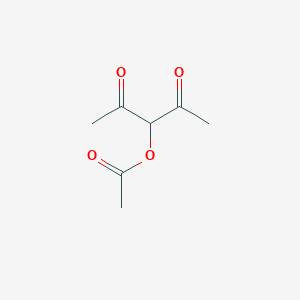

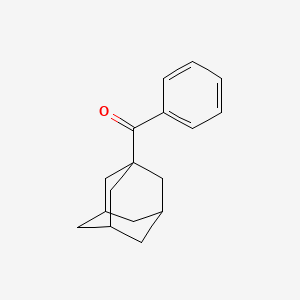
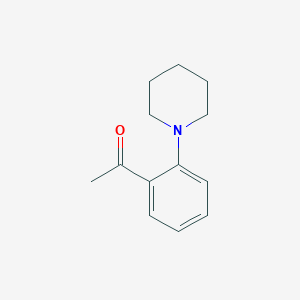
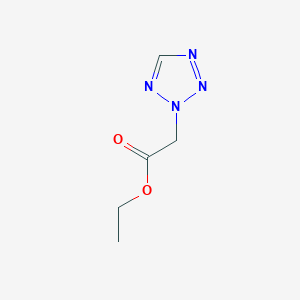

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
